

The Strategic Use of BV750 Conjugated Antibodies in Modern Research: A Technical Guide

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Compound of Interest

Compound Name: *bd750*

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For Researchers, Scientists, and Drug Development Professionals

Brilliant Violet™ 750 (BV750) has emerged as a valuable fluorochrome for multicolor flow cytometry, offering a unique spectral profile for complex immunophenotyping and cellular analysis. This guide provides an in-depth overview of the intended use of BV750 conjugated antibodies, detailing their core properties, experimental applications, and best practices for optimal results.

Core Properties of Brilliant Violet™ 750

BV750 is a tandem fluorochrome that is part of the Brilliant Violet™ family of polymer-based dyes. It is excited by the violet laser (405 nm) and emits in the far-red spectrum. This large Stokes shift is a key advantage in multicolor panel design, minimizing spectral overlap into many common detectors.^[1] The donor molecule in this tandem dye is the Brilliant Violet™ 421 polymer.^[1]

Spectral Characteristics

The unique spectral properties of BV750 make it a powerful tool for expanding the capabilities of flow cytometers, particularly spectral cytometers.^[1]

Property	Value	Source
Excitation Maximum	405 nm	[1]
Emission Maximum	750 nm	[1]
Excitation Laser	Violet (405 nm)	[1]
Recommended Filter	780/60 BP	[1]
Extinction Coefficient	2,301,131 M ⁻¹ cm ⁻¹	[1]
Quantum Yield	0.057	[1]

Brightness and Stability

BV750 is characterized as a fluorochrome of medium to bright intensity, making it suitable for detecting a wide range of antigen expression levels. However, as a tandem dye, BV750 requires careful handling to maintain its stability. Exposure to light and improper storage can lead to degradation of the tandem, resulting in spurious signals in the donor fluorochrome's detector.

The following table provides a qualitative comparison of the brightness of BV750 relative to other common fluorochromes.

Brightness Tier	Fluorochromes
Very Bright	PE, BV421, BV650, BV711, BV786
Bright	APC, PE-Cy7
Moderate	BV750, PerCP-Cy™5.5, FITC, Alexa Fluor® 488, BV605
Dim	Pacific Blue™, V450, V500, APC-H7

This table provides general guidance. The perceived brightness can vary depending on the instrument, settings, and antibody conjugate.

Key Applications in Research and Drug Development

The primary application of BV750 conjugated antibodies is in multicolor flow cytometry. Its far-red emission allows it to be incorporated into complex panels with minimal spectral overlap with many other common fluorochromes, particularly those excited by the blue and yellow-green lasers. This is especially advantageous in deep immunophenotyping studies common in immunology, immuno-oncology, and drug development.

Common uses include the identification and characterization of:

- Immune cell subsets: T cells, B cells, NK cells, monocytes, and dendritic cells.
- Rare cell populations.
- Antigens with low to moderate expression levels.

Experimental Protocol: Multicolor Immunophenotyping of Human T-Cell Subsets

This protocol provides a detailed methodology for the surface staining of human peripheral blood mononuclear cells (PBMCs) using a multicolor antibody panel that includes a BV750-conjugated antibody.

Materials:

- Cryopreserved or freshly isolated human PBMCs
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
- Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
- BD Horizon™ Brilliant Stain Buffer (BSB)
- Fluorochrome-conjugated antibodies (see example panel below)

- Viability Dye (e.g., a fixable viability dye)
- Compensation Beads
- Flow Cytometer with a violet laser

Example T-Cell Panel:

Marker	Fluorochrome	Purpose
CD3	FITC	Pan T-cell marker
CD4	PE	Helper T-cell marker
CD8	PerCP-Cy5.5	Cytotoxic T-cell marker
CD45RA	APC	Naive T-cell marker
CCR7	PE-Cy7	Naive/Central Memory marker
CD27	BV750	Memory B cell/T cell marker
Viability Dye	e.g., Fixable Viability Dye eFluor™ 506	Dead cell exclusion

Procedure:

- Cell Preparation:
 - Thaw cryopreserved PBMCs in a 37°C water bath and transfer to a 15 mL conical tube.
 - Slowly add 10 mL of warm media and centrifuge at 300 x g for 7 minutes.
 - Aspirate the supernatant and resuspend the cell pellet in FACS buffer.
 - Count the cells and adjust the concentration to 1×10^7 cells/mL in FACS buffer.
- Fc Receptor Blocking:
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into FACS tubes.

- Add 5 μ L of Fc Receptor Blocking Reagent to each tube.
- Incubate for 10 minutes at room temperature.
- Staining:
 - Add 10 μ L of BD Horizon™ Brilliant Stain Buffer to each tube.
 - Prepare an antibody cocktail containing the pre-titrated amounts of each fluorochrome-conjugated antibody.
 - Add the antibody cocktail to the cells.
 - Vortex gently and incubate for 30 minutes at 4°C in the dark.
- Viability Staining:
 - Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.
 - Resuspend the cells in 100 μ L of PBS.
 - Add the viability dye according to the manufacturer's instructions and incubate for 30 minutes at 4°C in the dark.
- Final Washes and Acquisition:
 - Wash the cells twice with 2 mL of FACS buffer.
 - Resuspend the final cell pellet in 300-500 μ L of FACS buffer.
 - Acquire the samples on a flow cytometer.
- Compensation:
 - Prepare single-stain compensation controls for each fluorochrome in the panel using compensation beads.
 - Run the compensation controls to calculate the compensation matrix.

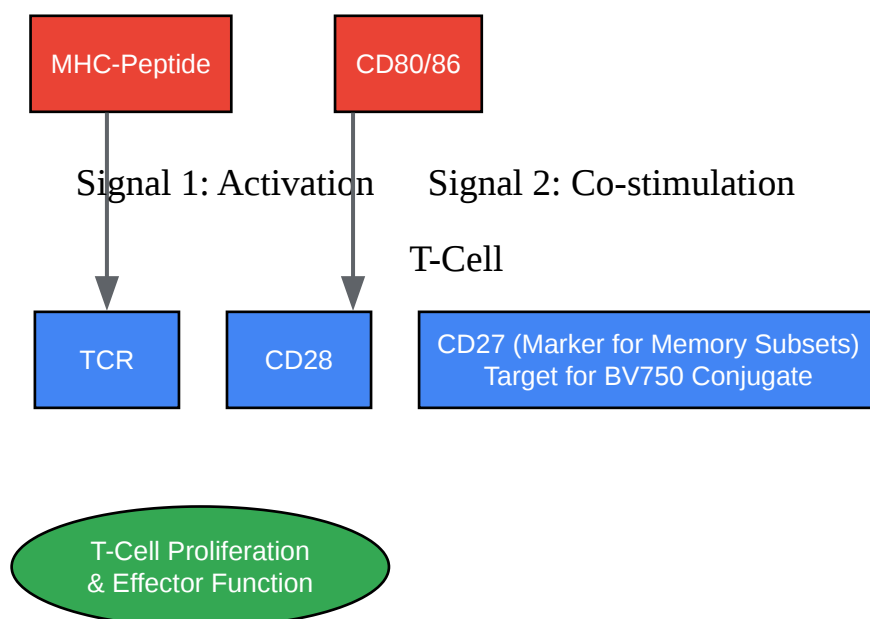
Visualizing Experimental Workflows with Graphviz

T-Cell Immunophenotyping Workflow

The following diagram illustrates the general workflow for identifying major T-cell subsets using the example panel described above.



Antigen Presenting Cell (APC)



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References

- 1. FluoroFinder [app.fluorofinder.com]
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